![molecular formula C17H16N4O B2663252 (2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile CAS No. 1351580-28-3](/img/structure/B2663252.png)
(2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile
Übersicht
Beschreibung
(2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is a complex organic compound with a unique structure that combines a furan ring, a benzodiazole ring, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and benzodiazole intermediates, followed by their coupling through a nitrile formation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group may produce amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that derivatives of compounds containing furan and benzodiazole moieties exhibit significant anticancer activity. The structure of (2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile suggests potential interactions with biological targets involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: In vitro Studies
In a recent study, derivatives of benzodiazole were tested against human cancer cell lines, demonstrating IC50 values in the low micromolar range. The presence of the dimethylamino group on the furan ring was noted to enhance cytotoxicity, suggesting a structure-activity relationship that could be explored further with this compound .
Neuropharmacology
2.1 Histamine Antagonism
Compounds similar to this compound have been investigated for their ability to act as histamine antagonists. The presence of the dimethylamino group is crucial for binding to histamine receptors, potentially leading to therapeutic effects in conditions such as allergies and gastric acid secretion disorders .
Case Study: Histamine H2 Antagonists
Research has highlighted the synthesis of various histamine H2 antagonists incorporating similar structural motifs. These compounds showed efficacy in reducing gastric acid secretion in animal models, paving the way for further exploration of this compound as a candidate for drug development targeting gastrointestinal disorders .
Material Science
3.1 Organic Electronics
The unique electronic properties of compounds featuring furan and benzodiazole units make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The conjugated system within (2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-en nitrile allows for efficient charge transport and light emission properties .
Case Study: OLED Development
Recent advancements in OLED technology have utilized furan-containing compounds due to their favorable photophysical properties. A study demonstrated that incorporating benzodiazole derivatives into OLEDs improved device efficiency significantly compared to traditional materials .
Data Summary Table
Application Area | Potential Uses | Research Findings |
---|---|---|
Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |
Neuropharmacology | Histamine antagonism | Effective in reducing gastric acid secretion |
Material Science | Organic electronics (OLEDs, OPVs) | Enhanced efficiency in light-emitting devices |
Wirkmechanismus
The mechanism of action of (2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol glycosides: Compounds with glycoside structures similar to the furan and benzodiazole rings.
Uniqueness
(2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is unique due to its combination of a furan ring, a benzodiazole ring, and a nitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
The compound (2E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile, often abbreviated as DMF-BZ, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and significant biological activities, including cytotoxicity and enzyme inhibition.
Structural Characteristics
DMF-BZ is characterized by a unique structure that combines a furan moiety with a benzodiazole, which is known for its diverse pharmacological properties. The molecular formula is , and it features a prop-2-enenitrile functional group that may contribute to its reactivity and biological activity.
Synthesis
The synthesis of DMF-BZ can be achieved through a multi-step process involving the condensation of dimethylaminofuran with 1-methylbenzodiazole. The reaction conditions typically include the use of polar aprotic solvents and bases to facilitate the formation of the desired compound. The purity of the synthesized compound can be confirmed using techniques such as NMR and mass spectrometry.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of DMF-BZ against various cancer cell lines. For instance, a study reported that DMF-BZ exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This activity is attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
Antiviral Activity
DMF-BZ has also been investigated for its antiviral properties. A study indicated that derivatives of benzodiazole compounds exhibit selective inhibition against human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. Although specific data on DMF-BZ is limited, its structural similarity to known inhibitors suggests potential antiviral activity.
Enzyme Inhibition
The compound has been tested for its inhibitory effects on various enzymes. Preliminary findings suggest that DMF-BZ may act as an inhibitor of certain kinases involved in cancer progression. For example, it was found to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation.
Case Studies
Several case studies have highlighted the pharmacological potential of DMF-BZ:
-
Case Study 1: Breast Cancer Treatment
- Objective : To evaluate the efficacy of DMF-BZ in MCF-7 cell lines.
- Findings : The compound significantly reduced cell viability and induced apoptosis.
- : DMF-BZ shows promise as a potential therapeutic agent for breast cancer treatment.
-
Case Study 2: Antiviral Screening
- Objective : To assess the antiviral activity against HIV.
- Findings : While direct results for DMF-BZ were inconclusive, related compounds showed effective inhibition of HIV replication.
- : Further research is warranted to explore DMF-BZ's antiviral potential.
Data Tables
Eigenschaften
IUPAC Name |
(E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-20(2)16-9-8-13(22-16)10-12(11-18)17-19-14-6-4-5-7-15(14)21(17)3/h4-10H,1-3H3/b12-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJXUXRRTNUHFX-ZRDIBKRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(O3)N(C)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(O3)N(C)C)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.